3,4,5-Trihydroxycinnamic acid

Catalog No.
S3716774
CAS No.
709007-50-1
M.F
C9H8O5
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trihydroxycinnamic acid

CAS Number

709007-50-1

Product Name

3,4,5-Trihydroxycinnamic acid

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+

InChI Key

ACEAELOMUCBPJP-OWOJBTEDSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O

3,4,5-Trihydroxycinnamic acid (THCA) is a phenolic compound found in various plants, including the bark of Betula pubescens (downy birch) []. Scientific research has focused on THCA's potential health benefits, particularly its anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects

Studies suggest THCA possesses anti-inflammatory properties. Research has shown it can inhibit the production of tumor necrosis factor-alpha (TNF-α), a molecule involved in the inflammatory response []. In cell culture experiments, THCA has been shown to reduce inflammation in human keratinocyte cells stimulated by a mixture of tumor necrosis factor-alpha and interferon-gamma (TI) []. Additionally, THCA appears to be effective in reducing lung damage caused by lipopolysaccharide (LPS)-induced inflammatory response [].

3,4,5-Trihydroxycinnamic acid is a phenolic compound characterized by three hydroxyl groups attached to a cinnamic acid backbone. Its chemical structure can be represented as C9_9H10_10O5_5, which indicates the presence of three hydroxyl (-OH) groups on the aromatic ring. This compound is found in various plant sources, including the bark of Betula pubescens, and is known for its significant antioxidant and anti-inflammatory properties .

Typical of phenolic compounds. It can undergo:

  • Hydroxylation: Further hydroxylation can occur under specific conditions, leading to derivatives with enhanced biological activity.
  • Esterification: It can react with acids to form esters, which may alter its solubility and bioactivity.
  • Oxidation: The compound can be oxidized to form quinones, which are reactive species that can participate in various biochemical pathways .

This compound exhibits a range of biological activities:

  • Anti-inflammatory Effects: 3,4,5-Trihydroxycinnamic acid has been shown to inhibit lipopolysaccharide-induced inflammatory responses by activating the Nrf2 pathway in microglial cells. This action reduces the production of pro-inflammatory cytokines and nitric oxide .
  • Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in various biological systems .
  • Protective Effects in Respiratory Conditions: Studies indicate that it can protect against airway inflammation in models of chronic obstructive pulmonary disease (COPD) by attenuating inflammatory molecule release .

Several methods exist for synthesizing 3,4,5-trihydroxycinnamic acid:

  • Chemical Synthesis: One common method involves the demethylation of 3,4,5-trimethoxycinnamic acid using boron tribromide (BBr3_3), which selectively removes the methoxy groups to yield the desired trihydroxy compound .
  • Biocatalytic Production: Recent advancements have introduced green biocatalytic methods utilizing palm oil mill effluent as a substrate. This sustainable approach employs microbial enzymes to convert precursors into 3,4,5-trihydroxycinnamic acid efficiently .

3,4,5-Trihydroxycinnamic acid has various applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for therapeutic use in treating chronic inflammatory diseases and neurodegenerative disorders.
  • Food Industry: As a natural antioxidant, it is used in food preservation to prevent oxidative degradation.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in skincare products aimed at reducing inflammation and oxidative stress .

Research indicates that 3,4,5-trihydroxycinnamic acid interacts with several biological pathways:

  • Nrf2 Pathway Activation: It enhances the expression of antioxidant enzymes through Nrf2 activation, which plays a crucial role in cellular defense mechanisms against oxidative stress .
  • Inhibition of NF-κB Pathway: The compound suppresses NF-κB activation in inflammatory cells, leading to reduced expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators .

Several compounds share structural similarities with 3,4,5-trihydroxycinnamic acid. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Caffeic AcidContains two hydroxyl groupsLess potent anti-inflammatory activity
Ferulic AcidContains a methoxy groupKnown for its role in plant defense mechanisms
Rosmarinic AcidContains an ester linkageExhibits strong antimicrobial properties
Chlorogenic AcidContains an additional caffeoyl moietyStronger antioxidant capacity

3,4,5-Trihydroxycinnamic acid stands out due to its unique combination of three hydroxyl groups on the aromatic ring, which enhances its reactivity and biological activity compared to other similar compounds. Its ability to activate specific pathways like Nrf2 while inhibiting NF-κB makes it particularly interesting for therapeutic applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

196.03717335 g/mol

Monoisotopic Mass

196.03717335 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-20

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